![molecular formula C12H7BrN2O5 B2597345 5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione CAS No. 141266-46-8](/img/structure/B2597345.png)
5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as 5-Br-MPDT, is a synthetic compound that has been studied extensively for its potential applications in scientific research. It is a derivative of benzodioxole and pyrimidine, two important classes of chemical compounds that are widely used in a variety of synthetic and research applications. This compound is of particular interest due to its unique properties, which make it a useful tool for researchers.
Scientific Research Applications
Crystal Structure and Molecular Interactions
Studies have demonstrated the utility of similar compounds in understanding crystal structures and intermolecular interactions. For instance, the analysis of the crystal structure using Hirshfeld surface revealed several short intermolecular connections, providing insights into atom-to-atom interactions percentages, electronic spectra, and thermal stability of similar compounds (Barakat et al., 2017).
Synthesis of Ylides and Derivatives
Research on the synthesis of ylides containing the pyrimidinetrione fragment has been conducted, showcasing the methodological advancements in organic synthesis. This work involves the preparation of phosphorus, arsenic, and antimony ylides through reactions with similar compounds, highlighting their structural characterization and potential in further chemical investigations (Sweidan et al., 2009).
Chemical Reactions and New Compound Formation
The reactivity of similar compounds has been explored through various chemical reactions, leading to the formation of new derivatives with potential for further study. For example, the elimination of a substituent from an anionic derivative by oxidation and substitution has been documented, contributing to the understanding of chemical reactivity and the synthesis of new molecular structures (Al-Sheikh et al., 2009).
properties
IUPAC Name |
5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrN2O5/c13-7-3-9-8(19-4-20-9)2-5(7)1-6-10(16)14-12(18)15-11(6)17/h1-3H,4H2,(H2,14,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GROSIPKLEJHTBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=C3C(=O)NC(=O)NC3=O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

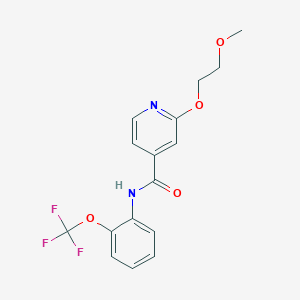
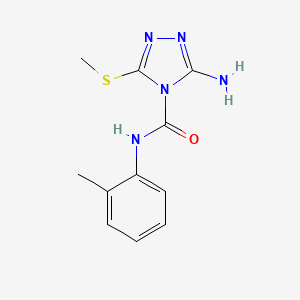
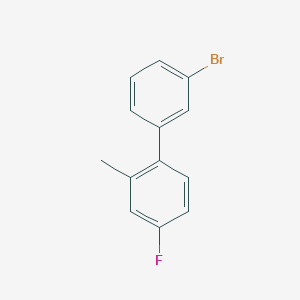
![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-indole-3-carboxamide](/img/structure/B2597268.png)
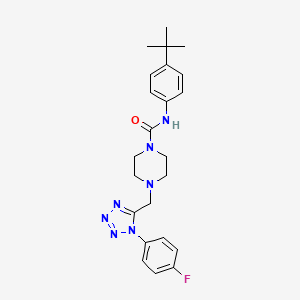
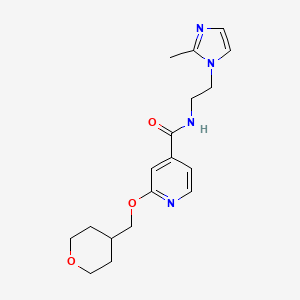
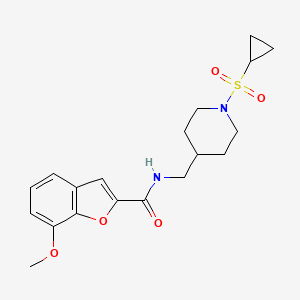
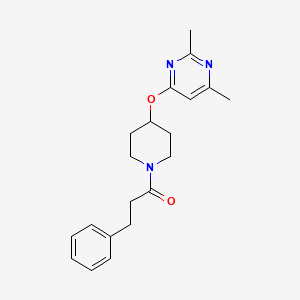
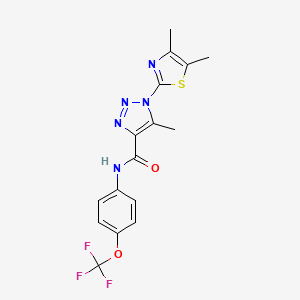
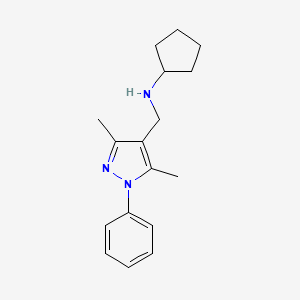
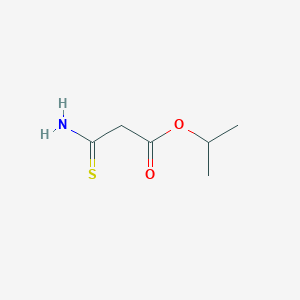
![2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-cyclopentylacetamide](/img/structure/B2597282.png)
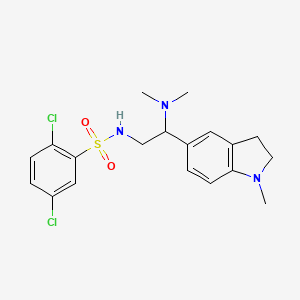
![Methyl 2-[2-[4-(dimethylamino)benzoyl]imino-6-methoxy-1,3-benzothiazol-3-yl]acetate](/img/structure/B2597285.png)